molecular formula C12H16BrNO B8514586 N-(4-tert-Butylphenyl)-2-bromoacetamide

N-(4-tert-Butylphenyl)-2-bromoacetamide

Cat. No.: B8514586
M. Wt: 270.17 g/mol
InChI Key: YEOJVTSKQRDEGV-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-2-bromoacetamide is a bromoacetamide derivative characterized by a tert-butyl-substituted aromatic ring attached to the acetamide nitrogen. Bromoacetamides are widely used in organic synthesis, radiopharmaceuticals, and medicinal chemistry due to their reactivity as alkylating agents and versatility in coupling reactions . The tert-butyl group in the para position of the phenyl ring likely enhances steric bulk and lipophilicity, which may influence solubility, stability, and biological activity compared to other derivatives.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-(4-tert-butylphenyl)acetamide

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

YEOJVTSKQRDEGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Bromoacetamides vary primarily in their N-substituents and aromatic ring modifications. Key structural analogs include:

Compound Name Key Substituents Structural Features Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thienyl group Planar acetamide core with extended conjugation from thienyl moiety; C–Br bond length: 1.8907 Å
N-(4-Fluorobenzyl)-2-bromoacetamide (NFLOBA) 4-Fluorobenzyl Radiopharmaceutical synthon; used for coupling with oligonucleotides
N-tert-Butyl-2-(4-chlorophenyl)acetamide 4-Chlorophenyl, tert-butyl Predicted pKa: 15.77; higher lipophilicity due to tert-butyl group
2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide tert-Butylphenoxy, methoxyethyl Combines steric bulk (tert-butyl) with polar methoxyethyl chain; CAS: 449169-56-6

Key Observations :

  • Bromine at the acetamide α-position enhances electrophilicity, enabling alkylation reactions, as seen in NFLOBA’s coupling with oligonucleotides (45–55% yield) .

Key Observations :

  • Bulky substituents (e.g., tert-butyl) may lower yields due to steric effects, as seen in lower yields (51–54%) for compounds with hydroxypropanol or isoleucine methyl ester groups .
  • Radiochemical yields (40–55%) are comparable to non-radioactive analogs, suggesting bromoacetamide’s versatility in diverse applications .
Physical Properties
Compound Name Melting Point (°C) Rf Value Notes Reference
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 75 0.32 White solid; 1H/13C-NMR confirmed
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide 84 0.28 Lower yield (54%) due to polar hydroxy group
N-tert-Butyl-2-(4-chlorophenyl)acetamide N/A N/A Predicted boiling point: 378.5°C

Key Observations :

  • Melting points correlate with substituent polarity; hydroxy groups (84°C) increase melting points compared to non-polar tert-butyl analogs .
  • Rf values (0.28–0.65) in TLC reflect polarity differences, useful for purification optimization .

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